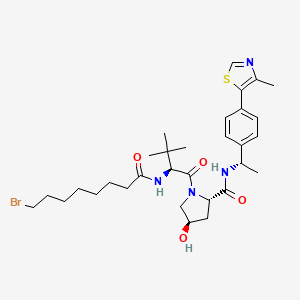

(S,R,S)-AHPC-Me-8-bromooctanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C31H45BrN4O4S |

|---|---|

分子量 |

649.7 g/mol |

IUPAC 名称 |

(2S,4R)-1-[(2S)-2-(8-bromooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C31H45BrN4O4S/c1-20(22-12-14-23(15-13-22)27-21(2)33-19-41-27)34-29(39)25-17-24(37)18-36(25)30(40)28(31(3,4)5)35-26(38)11-9-7-6-8-10-16-32/h12-15,19-20,24-25,28,37H,6-11,16-18H2,1-5H3,(H,34,39)(H,35,38)/t20-,24+,25-,28+/m0/s1 |

InChI 键 |

UIKLKINGLSOIKU-MPLXTJOBSA-N |

手性 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCBr)O |

规范 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCBr)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S,R,S)-AHPC-Me-8-bromooctanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed synthetic protocol for the preparation of (S,R,S)-AHPC-Me-8-bromooctanoic acid, an E3 ligase ligand-linker conjugate. This molecule is a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. The synthesis involves the coupling of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me, with the bifunctional linker, 8-bromooctanoic acid.

(S,R,S)-AHPC-Me serves as a potent binder to the VHL E3 ubiquitin ligase.[1] The 8-bromooctanoic acid component provides a linker with a terminal bromine atom, which can be further functionalized to attach a ligand for a protein of interest, thus completing the PROTAC structure. The resulting PROTAC can then recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Synthesis Overview

The synthesis of this compound is achieved through a standard amide coupling reaction. This involves the formation of an amide bond between the primary amine of (S,R,S)-AHPC-Me and the carboxylic acid of 8-bromooctanoic acid. This reaction is typically facilitated by a peptide coupling agent.

Below is a diagram illustrating the synthetic workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

(S,R,S)-AHPC-Me

-

8-Bromooctanoic acid

-

N,N-Dimethylformamide (DMF), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Hydroxybenzotriazole (HOBt)

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of (S,R,S)-AHPC-Me (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add 8-bromooctanoic acid (1.1 eq), HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) or ethyl acetate in hexanes to afford the pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis. Researchers should populate this table with their experimental results.

| Parameter | Value |

| Reactants | |

| (S,R,S)-AHPC-Me (MW: 444.59 g/mol ) | Enter mass (mg) and moles (mmol) |

| 8-Bromooctanoic acid (MW: 223.11 g/mol ) | Enter mass (mg) and moles (mmol) |

| Reagents | |

| HATU (MW: 380.23 g/mol ) | Enter mass (mg) and moles (mmol) |

| HOBt (MW: 135.12 g/mol ) | Enter mass (mg) and moles (mmol) |

| DIPEA (MW: 129.24 g/mol ) | Enter volume (µL) and moles (mmol) |

| Product | |

| Theoretical Yield (mg) | Calculate based on limiting reagent |

| Actual Yield (mg) | Enter experimental mass |

| Yield (%) | *Calculate (Actual/Theoretical)100% |

| Characterization | |

| Purity (by HPLC) | Enter purity percentage |

| ¹H NMR | Confirm structure |

| Mass Spectrometry (m/z) | Confirm molecular weight |

Mechanism of Action in a PROTAC

The synthesized this compound serves as a crucial component in a PROTAC. Once a ligand for a protein of interest (POI) is attached to the bromo-linker, the resulting PROTAC can mediate the degradation of the POI. The general mechanism is depicted below.

Caption: General mechanism of action for a VHL-based PROTAC.

This technical guide provides the essential information for the synthesis and understanding of this compound. Adherence to the detailed protocol and careful characterization of the final product are crucial for its successful application in the development of novel PROTAC-based therapeutics.

References

(S,R,S)-AHPC-Me-8-bromooctanoic acid chemical properties

Absence of Publicly Available Data for (S,R,S)-AHPC-Me-8-bromooctanoic acid

A comprehensive search of publicly accessible chemical databases and scientific literature yielded no specific information regarding the chemical properties, experimental protocols, or biological activity of a compound designated as "this compound".

This lack of information could be attributed to several factors:

-

Novelty of the Compound: The molecule may be a recently synthesized entity that has not yet been described in published literature.

-

Proprietary Nature: The compound could be part of a proprietary research and development program within a pharmaceutical, biotechnological, or chemical company, and its details are not publicly disclosed.

-

Alternative Nomenclature: The specified name may be an internal or non-standard designation. The compound might be known publicly under a different systematic or common name.

-

Typographical Error: There is a possibility of a typographical error in the chemical name provided.

Without access to any data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, or diagrams of signaling pathways.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

-

Verify the exact chemical name and structure.

-

Consult internal documentation or the original source of the compound's name.

-

If applicable, search for information using potential alternative names, CAS numbers, or other chemical identifiers.

Further investigation would require access to private databases or direct communication with the entity that synthesized or is working with this compound.

The Role of (S,R,S)-AHPC-Me-8-bromooctanoic acid in Targeted Protein Degradation: A Technical Overview

(S,R,S)-AHPC-Me-8-bromooctanoic acid is a key chemical entity in the rapidly advancing field of targeted protein degradation. It functions as a sophisticated building block, specifically an E3 ligase ligand-linker conjugate, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth analysis of its mechanism of action, supported by quantitative data and detailed experimental protocols for researchers and drug development professionals.

Core Concept: A Bridge for Protein Degradation

This compound itself does not possess intrinsic therapeutic activity. Its power lies in its bifunctional nature, enabling the creation of PROTACs. A PROTAC synthesized using this conjugate brings a target protein into close proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's natural disposal system, the proteasome.

The molecule consists of two critical components:

-

(S,R,S)-AHPC-Me : This moiety is a potent ligand for the VHL E3 ubiquitin ligase. Its role is to recruit the VHL protein complex.

-

8-bromooctanoic acid : This acts as a linker, providing a reactive handle (the bromine atom) for covalent attachment to a ligand that binds to a specific protein of interest (the target protein).

Mechanism of Action: The PROTAC Cycle

A PROTAC molecule synthesized using this compound operates through a catalytic cycle to induce the degradation of a target protein.

-

Ternary Complex Formation : The PROTAC simultaneously binds to the target protein (via the target-specific ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC-Me moiety), forming a ternary complex.

-

Ubiquitination : The formation of this complex brings the target protein into the vicinity of the E3 ligase's enzymatic machinery. This proximity facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation : The poly-ubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.

-

Recycling : The PROTAC molecule is released after inducing ubiquitination and can then bind to another target protein and E3 ligase, initiating a new cycle of degradation.

The Strategic Role of the 8-Bromooctanoic Acid Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular engineering, particularly in the realms of bioconjugation, targeted drug delivery, and surface modification, the choice of a chemical linker is a critical determinant of success. The linker, though often a small component of a larger molecular construct, profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the final product. Among the diverse array of linkers available, 8-bromooctanoic acid has emerged as a versatile and valuable building block. Its bifunctional nature, featuring a terminal carboxylic acid and a reactive alkyl bromide, coupled with an eight-carbon chain, provides a unique combination of properties that have been strategically employed in the development of innovative therapeutics and advanced materials.

This in-depth technical guide explores the multifaceted role of the 8-bromooctanoic acid linker. We will delve into its physicochemical properties, examine its applications in key research areas, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in its effective utilization.

Physicochemical Properties of 8-Bromooctanoic Acid

8-Bromooctanoic acid is a bifunctional molecule characterized by an eight-carbon aliphatic chain, which imparts significant hydrophobicity, a terminal carboxylic acid group, and a terminal bromine atom. This structure allows for orthogonal reactivity, where the two ends of the molecule can participate in different chemical transformations.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅BrO₂ | [1] |

| Molecular Weight | 223.11 g/mol | [1] |

| Appearance | White to off-white crystalline powder or solid | [2] |

| Melting Point | 33-42 °C | [2] |

| Boiling Point | 147-150 °C at 2 mmHg | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695), chloroform, and methanol. | |

| pKa | Approximately 4.77 (predicted) | |

| LogP | 2.76 (predicted) |

Core Applications of the 8-Bromooctanoic Acid Linker

The unique characteristics of the 8-bromooctanoic acid linker make it suitable for a range of applications, primarily centered around its ability to connect two different molecular entities.

Bioconjugation: Crafting Antibody-Drug Conjugates (ADCs) and Other Bioconjugates

In the field of bioconjugation, 8-bromooctanoic acid and its derivatives serve as linkers to covalently attach small molecules, such as cytotoxic drugs, to biomolecules like antibodies. The resulting antibody-drug conjugates (ADCs) are designed to selectively deliver potent therapeutic agents to target cells, thereby increasing efficacy and reducing off-target toxicity.[]

The alkyl bromide moiety of the linker can react with nucleophilic residues on proteins, most notably the thiol group of cysteine, to form a stable thioether bond.[] This reaction is a cornerstone of site-specific antibody conjugation, where engineered cysteine residues provide a handle for precise drug attachment.[] The carboxylic acid end can be activated (e.g., as an N-hydroxysuccinimide ester) to react with amine groups on the payload or can be used as a handle for further chemical modifications.

The eight-carbon chain of the linker plays a crucial role in the properties of the resulting ADC. Compared to more hydrophilic linkers like polyethylene (B3416737) glycol (PEG), the hydrophobic alkyl chain of 8-bromooctanoic acid can influence the overall solubility and aggregation propensity of the ADC. While excessive hydrophobicity can sometimes be detrimental, a degree of lipophilicity can enhance the cell permeability of the released payload.

Targeted Protein Degradation: The Rise of PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[6] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, and its length and composition significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[6][7]

Alkyl linkers, including those derived from 8-bromooctanoic acid, are frequently employed in PROTAC design.[8][9] The C8 chain provides a flexible spacer that can adopt the necessary conformation to facilitate the productive interaction between the target protein and the E3 ligase. Structure-activity relationship (SAR) studies have shown that the optimal linker length is highly dependent on the specific target and E3 ligase pair, with both shorter and longer linkers sometimes leading to reduced degradation efficiency.[6][10]

Compared to PEG linkers, alkyl linkers like the octanoic acid chain are more hydrophobic. This can be advantageous for enhancing cell membrane permeability but may negatively impact aqueous solubility.[9] The choice between an alkyl and a PEG linker often involves a trade-off between these properties, and the optimal linker is determined empirically for each PROTAC system.

The following diagram illustrates a general workflow for the synthesis of a PROTAC, where an 8-bromooctanoic acid derivative could be utilized.

PROTAC Synthesis Workflow

Surface Modification: Engineering Interfaces with Self-Assembled Monolayers (SAMs)

8-Bromooctanoic acid can be used to functionalize surfaces through the formation of self-assembled monolayers (SAMs). The carboxylic acid headgroup can adsorb onto various metal oxide surfaces, such as titanium dioxide (TiO₂) and aluminum oxide, creating a well-ordered molecular layer.[11][12] The terminal bromine atom then provides a reactive handle for further surface modification.

This approach allows for the precise control of surface properties. For instance, a surface functionalized with an 8-bromooctanoic acid SAM can be used to covalently immobilize biomolecules, such as proteins or DNA, by reacting the terminal bromide with nucleophilic groups on the biomolecule. This is particularly relevant in the development of biosensors, biocompatible implants, and platforms for studying cell-surface interactions.[13][14][15]

The eight-carbon alkyl chain contributes to the formation of a densely packed and hydrophobic monolayer, which can act as a barrier to non-specific adsorption. The length of the alkyl chain influences the thickness and ordering of the SAM.

The diagram below outlines the process of surface functionalization using an 8-bromooctanoic acid SAM for protein immobilization.

SAM Formation and Protein Immobilization

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 8-bromooctanoic acid and a general procedure for its use in forming a self-assembled monolayer.

Protocol 1: Synthesis of 8-Bromooctanoic Acid

This protocol describes the synthesis of 8-bromooctanoic acid from its ethyl ester precursor.[16]

Materials:

-

Ethyl 8-bromooctanoate

-

Ethanol (EtOH)

-

1 M Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve ethyl 8-bromooctanoate (1.0 g, 3.98 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 1 M NaOH solution (3.98 mL) dropwise to the stirred solution.

-

Continue stirring the reaction mixture at 0 °C for 5 hours.

-

After 5 hours, acidify the reaction mixture with 1 M HCl solution.

-

Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers in a separatory funnel.

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (2 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 8-bromooctanoic acid.

Expected Yield: Approximately 97%.

Protocol 2: Formation of a Self-Assembled Monolayer on a Gold Surface

This protocol provides a general method for forming a SAM from an omega-functionalized alkanethiol, which can be adapted from the principles of using 8-bromooctanoic acid on oxide surfaces. For gold surfaces, the corresponding thiol, 8-mercaptooctanoic acid, would be used, which can be synthesized from 8-bromooctanoic acid.

Materials:

-

Gold-coated substrate

-

8-Mercaptooctanoic acid (or other desired thiol)

-

200 proof ethanol

-

Tweezers

-

Clean glass vials with caps

-

Dry nitrogen gas

Procedure:

-

Cleaning the Substrate: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by extensive rinsing with deionized water and ethanol. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care.

-

Prepare Thiol Solution: Prepare a dilute solution (e.g., 1 mM) of 8-mercaptooctanoic acid in ethanol.

-

Immersion: Using clean tweezers, immerse the gold substrate into the thiol solution in a clean glass vial.

-

Incubation: Seal the vial and allow the self-assembly process to occur. For well-ordered monolayers, an incubation time of 24-48 hours at room temperature is recommended. To minimize oxidation, the headspace of the vial can be purged with dry nitrogen gas.

-

Rinsing: After incubation, remove the substrate from the solution with tweezers and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Drying: Dry the substrate under a gentle stream of dry nitrogen gas.

-

Characterization: The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Conclusion

The 8-bromooctanoic acid linker, with its defined length, hydrophobicity, and bifunctional reactivity, represents a powerful tool in the arsenal (B13267) of chemists and drug development professionals. Its utility in constructing complex molecular architectures, from targeted cancer therapies like ADCs and PROTACs to precisely engineered surfaces for biomedical applications, is well-established. While the optimal linker choice remains highly context-dependent, a thorough understanding of the properties and reactivity of 8-bromooctanoic acid, as outlined in this guide, empowers researchers to make informed decisions in the rational design of next-generation therapeutics and advanced materials. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly further expand the applications of this versatile molecular linker.

References

- 1. 8-Bromooctanoic acid | C8H15BrO2 | CID 548275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. B25575.09 [thermofisher.com]

- 3. 8-Bromooctanoic acid 97 17696-11-6 [sigmaaldrich.com]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioactive Coatings on Titanium: A Review on Hydroxylation, Self-Assembled Monolayers (SAMs) and Surface Modification Strategies [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. archimer.ifremer.fr [archimer.ifremer.fr]

- 14. Immobilization of Protein A on SAMs for the elaboration of immunosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immobilization of proteins on self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

(S,R,S)-AHPC-Me: A Technical Guide to its Binding Affinity for the von Hippel-Lindau (VHL) E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule (S,R,S)-AHPC-Me for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. (S,R,S)-AHPC-Me is a crucial ligand for VHL, widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This document details the quantitative binding data of closely related compounds, outlines the detailed experimental protocols for affinity determination, and provides visualizations of the pertinent biological pathways and experimental workflows.

Introduction to (S,R,S)-AHPC-Me and VHL

(S,R,S)-AHPC-Me is a synthetic small molecule that serves as a high-affinity ligand for the von Hippel-Lindau (VHL) protein. VHL is the substrate recognition component of the VHL E3 ubiquitin ligase complex, which plays a critical role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation under normoxic conditions.

The ability of small molecules like (S,R,S)-AHPC-Me to bind to VHL with high affinity has been harnessed in the development of PROTACs. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest, a second ligand that recruits an E3 ubiquitin ligase (such as VHL), and a linker connecting the two. By bringing the target protein in close proximity to the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein. (S,R,S)-AHPC-Me is a derivative of the well-characterized VHL ligand VH032 and is a key component of the BET-bromodomain-targeting PROTAC, ARV-771.[1][2][3]

Quantitative Binding Affinity Data

| Compound/Ligand | Method | Affinity Constant (Kd) | Affinity Constant (IC50) |

| VH032 | Isothermal Titration Calorimetry (ITC) | 185 nM | |

| VH101 | Isothermal Titration Calorimetry (ITC) | 44 nM | |

| VH298 | Isothermal Titration Calorimetry (ITC) | 80-90 nM | |

| VHL Ligand 14 | Not Specified | 196 nM | |

| VL285 | Not Specified | 0.34 µM |

This table summarizes data for closely related and foundational VHL ligands to provide a benchmark for the expected affinity of (S,R,S)-AHPC-Me.

Signaling Pathway and PROTAC Mechanism of Action

The VHL signaling pathway is central to the cellular response to changes in oxygen availability. The mechanism by which PROTACs leverage this pathway to induce targeted protein degradation is a key aspect of their therapeutic potential.

Experimental Protocols

The determination of the binding affinity of small molecules like (S,R,S)-AHPC-Me to VHL is crucial for the development of effective PROTACs. The following are detailed methodologies for three commonly used biophysical assays.

Fluorescence Polarization (FP) Assay

This is a competitive binding assay used to determine the affinity of a test compound by measuring its ability to displace a fluorescently labeled ligand (tracer) from the VHL protein.

Principle: A small fluorescently labeled VHL ligand tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger VHL protein complex, its rotation slows, leading to an increase in fluorescence polarization. A competing unlabeled ligand will displace the fluorescent tracer, causing a decrease in the polarization signal.

Materials:

-

Purified VHL protein complex (VHL, Elongin B, Elongin C)

-

Fluorescently labeled VHL ligand (e.g., a derivative of VH032)

-

(S,R,S)-AHPC-Me

-

Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

-

Black, low-binding 96- or 384-well plates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the VHL protein complex in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.

-

Prepare a stock solution of the fluorescent tracer. The final concentration should be close to its Kd for VHL to ensure a good signal window.

-

Prepare a serial dilution of (S,R,S)-AHPC-Me in the assay buffer.

-

-

Assay Setup:

-

Add a fixed concentration of the VHL protein complex to each well of the microplate.

-

Add the serially diluted (S,R,S)-AHPC-Me to the respective wells.

-

Include control wells:

-

No inhibitor control: VHL protein complex and fluorescent tracer.

-

No protein control: Fluorescent tracer only.

-

Blank: Assay buffer only.

-

-

Add a fixed concentration of the fluorescent tracer to all wells except the blank.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

The IC50 value is determined by plotting the fluorescence polarization signal against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve. The Kd can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes.

Materials:

-

Purified VHL protein complex

-

(S,R,S)-AHPC-Me

-

Dialysis buffer (e.g., PBS, pH 7.4)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze the VHL protein complex and dissolve the (S,R,S)-AHPC-Me in the same buffer to minimize heat of dilution effects.

-

Degas both solutions to prevent air bubbles in the calorimeter cells.

-

Accurately determine the concentrations of the protein and ligand solutions.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the VHL protein solution into the sample cell.

-

Load the (S,R,S)-AHPC-Me solution into the injection syringe.

-

-

Titration:

-

Perform an initial small injection to account for diffusion from the syringe into the cell.

-

Carry out a series of injections of the ligand into the protein solution, allowing the system to return to thermal equilibrium between each injection.

-

-

Data Analysis:

-

The raw data (heat flow versus time) is integrated to obtain the heat change for each injection.

-

The heat per injection is plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.

Principle: The VHL protein is immobilized on a sensor chip. A solution containing (S,R,S)-AHPC-Me is flowed over the surface. The binding of the small molecule to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Materials:

-

Purified VHL protein complex

-

(S,R,S)-AHPC-Me

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Immobilization buffers (e.g., sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+, pH 7.4)

-

Amine coupling reagents (EDC, NHS) and blocking agent (ethanolamine)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the VHL protein complex over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of (S,R,S)-AHPC-Me in the running buffer.

-

Inject the different concentrations of the analyte over the immobilized VHL surface.

-

Include a reference flow cell without immobilized protein to subtract non-specific binding and bulk refractive index changes.

-

-

Regeneration:

-

After each analyte injection, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to dissociate the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

The SPR response is monitored in real-time, generating sensorgrams.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic model.

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a new VHL ligand like (S,R,S)-AHPC-Me.

Conclusion

(S,R,S)-AHPC-Me is a pivotal VHL ligand that plays a critical role in the development of potent PROTAC degraders. While specific binding affinity data for this particular molecule is not widely published, the efficacy of PROTACs incorporating it points towards a high-affinity interaction. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the binding of (S,R,S)-AHPC-Me and other novel ligands to the VHL E3 ligase complex, thereby facilitating the advancement of targeted protein degradation as a therapeutic strategy.

References

An In-Depth Technical Guide to (S,R,S)-AHPC-Me-8-bromooctanoic acid: Structure, Function, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, function, and synthesis of the von Hippel-Lindau (VHL) E3 ligase ligand conjugate, (S,R,S)-AHPC-Me-8-bromooctanoic acid. This molecule is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate target proteins. This document details the role of the (S,R,S)-AHPC-Me moiety as a high-affinity VHL ligand and the function of the 8-bromooctanoic acid component as a versatile aliphatic linker. Included are quantitative data on VHL binding, detailed experimental protocols for its synthesis and characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Rise of Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful strategy in drug discovery, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. PROTACs are heterobifunctional molecules at the forefront of this field. They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.

The VHL E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design. A critical component for engaging VHL is the (S,R,S)-AHPC scaffold, which mimics the endogenous VHL substrate, hypoxia-inducible factor 1α (HIF-1α). The methylated derivative, (S,R,S)-AHPC-Me, is a widely used, potent VHL ligand in the development of clinical-stage PROTACs. The conjugation of (S,R,S)-AHPC-Me to a linker, such as 8-bromooctanoic acid, provides a versatile intermediate for the synthesis of novel PROTACs.

Molecular Structure and Function

The molecule this compound is a conjugate of two key functional components: the VHL ligand and a linker.

-

(S,R,S)-AHPC-Me (VHL Ligand): This moiety is responsible for binding to the VHL E3 ligase. Its specific stereochemistry is crucial for high-affinity and selective recognition by the substrate-binding pocket of VHL. By recruiting the VHL complex, this ligand initiates the process of targeted protein degradation.

-

8-bromooctanoic acid (Linker): This component serves as a flexible, eight-carbon aliphatic linker. One end of the linker is attached to the (S,R,S)-AHPC-Me core via a stable amide bond. The other end possesses a terminal bromine atom, which can be readily displaced by a nucleophile, or the carboxylic acid can be activated for coupling, allowing for the covalent attachment of a ligand that binds to a specific protein of interest. The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-VHL).

The IUPAC name for (S,R,S)-AHPC-Me is (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide. The 8-bromooctanoic acid is conjugated to the primary amine of the tert-leucine residue of (S,R,S)-AHPC-Me.

Quantitative Data

The binding affinity of the VHL ligand to its target E3 ligase is a key parameter in the design of potent PROTACs. While a direct dissociation constant (Kd) for (S,R,S)-AHPC-Me is not consistently reported across the literature, its high potency in various PROTACs suggests a strong binding affinity. The parent VHL ligand, VH032, from which (S,R,S)-AHPC-Me is derived, has a reported Kd of 185 nM. It is important to note that the binding affinity of the VHL ligand is only one factor influencing the overall efficacy of a PROTAC, with the stability of the ternary complex being a more critical determinant.

| Ligand/PROTAC | Target | Cell Line | DC50 | Dmax | Reference(s) |

| ARV-771 (contains (S,R,S)-AHPC-Me) | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) cell lines (22Rv1, VCaP) | <1 nM | >90% | [1][2] |

| DT2216 (contains (S,R,S)-AHPC-Me) | BCL-XL | Various cancer cell lines | 10-100 nM | >90% | [3] |

| MS432 (contains (S,R,S)-AHPC-Me) | MEK1/2 | Various cancer cell lines | 1-10 nM | >90% |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound via amide bond formation between (S,R,S)-AHPC-Me and 8-bromooctanoic acid.

Materials:

-

(S,R,S)-AHPC-Me hydrochloride

-

8-bromooctanoic acid

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

To a solution of 8-bromooctanoic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve (S,R,S)-AHPC-Me hydrochloride (1.0 equivalent) in anhydrous DMF and add DIPEA (1.0 equivalent) to neutralize the hydrochloride salt.

-

Slowly add the solution of (S,R,S)-AHPC-Me to the pre-activated 8-bromooctanoic acid mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the desired this compound conjugate.

Characterization

The structure and purity of the synthesized conjugate should be confirmed by standard analytical techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and stereochemistry.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Visualizations

VHL-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action of a PROTAC utilizing a VHL ligand like (S,R,S)-AHPC-Me to induce the degradation of a target protein.

Caption: VHL-mediated protein degradation induced by a PROTAC.

Experimental Workflow for PROTAC Synthesis

The diagram below outlines a typical workflow for the synthesis of a PROTAC starting from the this compound conjugate.

Caption: A typical experimental workflow for PROTAC synthesis.

Conclusion

This compound is a valuable synthetic intermediate for the development of VHL-recruiting PROTACs. Its structure combines a high-affinity VHL ligand with a versatile aliphatic linker, providing a robust platform for the creation of novel protein degraders. The methodologies and data presented in this guide offer a solid foundation for researchers in the field of targeted protein degradation to design, synthesize, and evaluate new therapeutic agents. The continued exploration of different linkers and their attachment points to VHL ligands like (S,R,S)-AHPC-Me will undoubtedly lead to the discovery of more potent and selective PROTACs with improved drug-like properties.

References

An In-depth Technical Guide on (S,R,S)-AHPC-Me-8-bromooctanoic acid for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-Me-8-bromooctanoic acid conjugate. This molecule serves as a crucial building block, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a versatile linker for attachment to a target protein ligand. We will focus on the application of this conjugate in the development of "PROTAC CYP1B1 degrader-2" (also referred to as PV2), a potent degrader of the cytochrome P450 1B1 enzyme.

Introduction to this compound in PROTAC Technology

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The (S,R,S)-AHPC-Me moiety is a potent and well-characterized ligand for the VHL E3 ligase. Its stereochemistry is critical for high-affinity binding to VHL, a crucial step in the PROTAC mechanism. The 8-bromooctanoic acid component serves as a flexible alkyl linker, providing a reactive handle for covalent attachment to a ligand targeting a protein of interest. The combination of these two components into This compound creates a versatile E3 ligase ligand-linker conjugate ready for the final coupling step in PROTAC synthesis.

A notable example of a PROTAC synthesized using this conjugate is PROTAC CYP1B1 degrader-2 (PV2) . This molecule effectively targets the CYP1B1 protein, which is overexpressed in several cancers and contributes to drug resistance[1][2].

Quantitative Data Summary

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities of the PROTAC to its target protein and the E3 ligase, as well as the stability of the ternary complex, are also critical determinants of its activity.

| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |

| PROTAC CYP1B1 degrader-2 (PV2) | CYP1B1 | A549/Taxol | 1.0 nM | >90% at 10 nM | [1][2] |

| Ligand/PROTAC | Binding Partner | Binding Affinity (Kd/IC50) | Assay Method | Reference(s) |

| (S,R,S)-AHPC-Me (VHL Ligand) | VHL Protein | IC50: 196 nM (for a similar VHL ligand) | Not Specified | [3] |

| VH032 (parent compound of AHPC) | VHL Protein | Kd: 80-90 nM | Not Specified | [4] |

| PROTAC CYP1B1 degrader-2 (PV2) | CYP1B1 | Not explicitly reported | - | |

| PROTAC CYP1B1 degrader-2 (PV2) | VHL Protein | Not explicitly reported | - |

Signaling Pathway and Experimental Workflow

PROTAC-Mediated Degradation of CYP1B1

The mechanism of action of PROTAC CYP1B1 degrader-2 involves the formation of a ternary complex between CYP1B1, the PROTAC, and the VHL E3 ligase complex. This proximity induces the ubiquitination of CYP1B1, marking it for degradation by the 26S proteasome.

Caption: Mechanism of CYP1B1 degradation mediated by a VHL-recruiting PROTAC.

Experimental Workflow for PROTAC Development and Evaluation

The development and characterization of a PROTAC, such as the CYP1B1 degrader, follows a structured workflow from synthesis to in-depth cellular analysis.

Caption: A typical experimental workflow for the development of a VHL-based PROTAC.

Experimental Protocols

Synthesis of this compound and PROTAC CYP1B1 degrader-2

4.1.1. Synthesis of this compound

This synthesis involves an amide coupling reaction between the amine group of (S,R,S)-AHPC-Me and the carboxylic acid group of 8-bromooctanoic acid.

-

Materials:

-

(S,R,S)-AHPC-Me

-

8-bromooctanoic acid

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

-

Reagents for purification (e.g., HPLC solvents)

-

-

Procedure (General):

-

Dissolve 8-bromooctanoic acid (1.0 equivalent) in the anhydrous solvent.

-

Add the coupling reagents (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add (S,R,S)-AHPC-Me (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by reversed-phase HPLC to obtain the desired this compound conjugate.

-

Confirm the structure and purity by LC-MS and NMR.

-

4.1.2. Synthesis of PROTAC CYP1B1 degrader-2 (PV2)

This involves a nucleophilic substitution reaction between the bromo-functionalized linker of the conjugate and a nucleophilic group on the CYP1B1 ligand (an N-aryl-2,4-bithiazole-2-amine derivative).

-

Materials:

-

This compound

-

CYP1B1 ligand (N-aryl-2,4-bithiazole-2-amine derivative with a suitable nucleophile, e.g., a primary or secondary amine)

-

A non-nucleophilic base (e.g., DIPEA, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., DMF)

-

Reagents for purification (e.g., HPLC solvents)

-

-

Procedure (General):

-

Dissolve the CYP1B1 ligand (1.0 equivalent) and this compound (1.1 equivalents) in the anhydrous solvent.

-

Add the base (e.g., DIPEA, 2.0-3.0 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by LC-MS until the starting materials are consumed.

-

Upon completion, perform an aqueous workup.

-

Purify the crude PROTAC by reversed-phase HPLC.

-

Confirm the identity and purity of the final PROTAC CYP1B1 degrader-2 by LC-MS and NMR.

-

Biophysical and Biochemical Assays

4.2.1. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This assay measures the formation and stability of the CYP1B1-PROTAC-VHL ternary complex.

-

Materials:

-

Recombinant purified VHL-ElonginB-ElonginC (VBC) complex

-

Recombinant purified CYP1B1 protein

-

PROTAC CYP1B1 degrader-2

-

SPR instrument and sensor chips (e.g., Biacore CM5 chip)

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP+)

-

-

Procedure:

-

Immobilize the VBC complex onto the sensor chip surface via amine coupling.

-

Prepare a series of analyte solutions containing a fixed concentration of the PROTAC and varying concentrations of CYP1B1.

-

Inject the analyte solutions over the immobilized VBC surface and a reference surface.

-

Monitor the binding response in real-time.

-

Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) of the ternary complex.

-

Calculate the cooperativity factor (α) by comparing the ternary binding affinity to the binary binding affinities.

-

4.2.2. In-Cell Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of CYP1B1 in a cellular context.

-

Materials:

-

A549/Taxol cells

-

PROTAC CYP1B1 degrader-2

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)

-

Antibody for immunoprecipitation (anti-CYP1B1)

-

Protein A/G beads

-

Antibodies for Western blot (anti-ubiquitin, anti-CYP1B1)

-

-

Procedure:

-

Treat A549/Taxol cells with the PROTAC and MG132 for a specified time (e.g., 4-6 hours) to allow accumulation of ubiquitinated proteins.

-

Lyse the cells and immunoprecipitate CYP1B1 using an anti-CYP1B1 antibody and Protein A/G beads.

-

Wash the beads to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins and resolve them by SDS-PAGE.

-

Perform a Western blot and probe with an anti-ubiquitin antibody to detect polyubiquitinated CYP1B1. A smear of high molecular weight bands indicates successful ubiquitination.

-

Cellular Assays

4.3.1. CYP1B1 Degradation Assay (Western Blot)

This is the primary assay to quantify the degradation of CYP1B1 induced by the PROTAC.

-

Materials:

-

A549/Taxol cells

-

PROTAC CYP1B1 degrader-2 (in a dose-response range)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blot equipment

-

Primary antibodies: anti-CYP1B1 (e.g., from Abcam or Proteintech) and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed A549/Taxol cells in multi-well plates and allow them to adhere.

-

Treat the cells with increasing concentrations of PROTAC CYP1B1 degrader-2 for a set time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells and quantify the total protein concentration.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary anti-CYP1B1 antibody and the loading control antibody.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Quantify the band intensities and normalize the CYP1B1 signal to the loading control.

-

Plot the normalized CYP1B1 levels against the PROTAC concentration to determine the DC50 and Dmax values.

-

Conclusion

The this compound conjugate is a valuable tool for the development of potent and selective VHL-recruiting PROTACs. The successful application of this conjugate in the synthesis of PROTAC CYP1B1 degrader-2 highlights its utility in targeting proteins implicated in cancer and drug resistance. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to design, synthesize, and evaluate novel PROTACs based on this versatile building block. A thorough characterization of the biophysical, biochemical, and cellular activities of these molecules is essential for advancing the field of targeted protein degradation and developing next-generation therapeutics.

References

- 1. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of AHPC-Based VHL Ligands: A Technical Guide to Hijacking the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase has been a watershed moment in the field of targeted protein degradation. Among these, ligands based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold have become a cornerstone in the design of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the discovery, history, and core functionalities of AHPC-based VHL ligands. We will delve into the mechanism of action, present key quantitative data in a structured format, provide detailed experimental protocols for their characterization, and visualize the critical pathways and workflows.

Introduction: The Rise of Targeted Protein Degradation and the Role of VHL

The ubiquitin-proteasome system (UPS) is the cell's primary machinery for degrading intracellular proteins, maintaining cellular homeostasis.[1] The concept of hijacking this system for therapeutic benefit was actualized with the development of PROTACs.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By inducing proximity between the E3 ligase and the POI, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2]

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2VHL E3 ligase complex.[1] VHL has emerged as one of the most utilized E3 ligases in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[2][3]

The VHL Signaling Pathway and PROTAC Mechanism of Action

Under normal oxygen conditions (normoxia), the VHL E3 ligase complex is instrumental in regulating the levels of Hypoxia-Inducible Factor 1α (HIF-1α).[2][4] HIF-1α is hydroxylated on specific proline residues, which creates a binding site for VHL. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, preventing its accumulation.[2][3] PROTACs containing a VHL ligand mimic this natural process. The VHL ligand portion of the PROTAC binds to the VHL E3 ligase, while the other end binds to the target protein. This induced proximity results in the formation of a ternary complex (VHL-PROTAC-POI), leading to the ubiquitination and degradation of the POI.[2]

Discovery and History of AHPC-Based VHL Ligands

The journey to develop potent, small-molecule VHL ligands originated from studies of the VHL-HIF-1α interaction. Early efforts involved using polypeptides derived from HIF-1α to interfere with its degradation.[1] However, the peptidic nature of these early inhibitors presented challenges in terms of drug-like properties, such as cell permeability and stability.[1]

A significant breakthrough came with the structure-based design of non-peptidic, small-molecule VHL inhibitors. The (S,R,S)-AHPC scaffold, a derivative of the potent parent ligand VH032, emerged as a highly effective VHL ligand.[5][6] The specific stereochemistry of (S,R,S)-AHPC is critical for its high-affinity binding to VHL.[6][7] This scaffold forms the basis for a multitude of VHL-recruiting PROTACs.[7] For instance, (S,R,S)-AHPC-Me has been used to synthesize ARV-771, a potent BET protein degrader.[8][9]

Quantitative Data Summary

The efficacy of AHPC-based VHL ligands and the resulting PROTACs is determined by several quantitative parameters. These include binding affinity to VHL (binary affinity), the affinity of the ternary complex, and the cellular potency of the PROTAC in degrading the target protein.

| VHL Ligand / PROTAC | Target Protein | Binary Kd (VHL) (nM) | Ternary Kd (Complex) (nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) | Assay Method(s) | Reference(s) |

| VH032 | - | ~185 | - | - | - | - | ITC, FP | [5][10] |

| VH101 | - | 44 | - | - | - | - | FP | [10] |

| VH298 | - | 260 | - | - | - | - | ITC | [10] |

| VHL Ligand 14 | - | 196 (IC50) | - | - | - | - | FP | [10] |

| AB-1 | - | 130 | - | - | - | - | SPR | [10] |

| ARV-771 | BET Proteins | - | - | - | <1 | >90 | Cellular Degradation | [8][11] |

| GMB-475 | BCR-ABL1 | - | - | - | 1110 (IC50) | - | Cellular Activity | [12][13] |

Note: This table provides a selection of publicly available data. Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) quantify the potency and efficacy of protein degradation in cells.

Detailed Experimental Protocols

The characterization of AHPC-based VHL ligands and their corresponding PROTACs involves a series of biophysical and cellular assays.

VHL Binding Assays

a) Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This assay measures the binding of a ligand to the VHL complex by competing with a fluorescently labeled tracer.

-

Materials :

-

VHL E3 ligase complex (VCB: VHL, Elongin B, and Elongin C) labeled with a TR-FRET donor (e.g., Terbium cryptate).[7]

-

A fluorescently labeled tracer that binds to VHL.[7]

-

AHPC-based ligand or PROTAC.[7]

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).[7]

-

384-well low-volume microplates.[7]

-

-

Procedure :

-

Prepare serial dilutions of the test compound.[7]

-

In a 384-well plate, add the serially diluted compound.[7]

-

Add the donor-labeled VHL complex at a fixed concentration.[7]

-

Add the fluorescently labeled tracer at a fixed concentration.[7]

-

Incubate to reach equilibrium.

-

Read the plate on a TR-FRET compatible plate reader.

-

-

Data Analysis : The decrease in the FRET signal with increasing competitor concentration is used to calculate the IC50 value.

b) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes upon binding to determine the thermodynamic profile of the interaction.[10]

-

Materials :

-

Procedure :

-

Dialyze the VHL complex and the ligand against the same buffer.[10]

-

Load the VHL complex into the sample cell (e.g., 10-20 µM).[6]

-

Load the ligand into the injection syringe (e.g., 10-fold higher concentration).[6]

-

Perform a series of small injections of the ligand into the protein solution, monitoring the heat change.[6][10]

-

-

Data Analysis : The binding isotherm is fitted to a suitable model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR can be used to characterize the formation and stability of the VHL-PROTAC-POI ternary complex.

-

Materials :

-

SPR instrument and sensor chips.

-

Purified VHL E3 ligase complex.

-

Purified POI.

-

PROTAC.

-

Running buffer.

-

-

Procedure :

-

Data Analysis : The kinetics of association and dissociation are analyzed to determine the stability of the ternary complex.[6]

Cellular Protein Degradation Assay (Western Blot)

This assay quantifies the reduction in the levels of the target protein in cells treated with a PROTAC.

-

Materials :

-

Procedure :

-

Treat cells with varying concentrations of the PROTAC for a specified time.

-

Lyse the cells and quantify total protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.[7]

-

Block the membrane and incubate with the primary antibodies.[7]

-

Wash and incubate with the secondary antibody.[7]

-

Detect the signal using a chemiluminescent substrate and an imaging system.[7]

-

-

Data Analysis : The band intensities for the POI are normalized to the loading control and compared to the vehicle-treated control to determine the percentage of protein degradation. DC50 and Dmax values are calculated from the dose-response curve.

Conclusion

The discovery and development of AHPC-based VHL ligands have been pivotal for the advancement of targeted protein degradation. The (S,R,S)-AHPC scaffold provides a high-affinity anchor to recruit the VHL E3 ligase, enabling the design of potent and selective PROTACs against a wide range of therapeutic targets. A thorough understanding of the structure-activity relationships, binding kinetics, and cellular activity, underpinned by robust experimental methodologies, is crucial for the continued success and optimization of this promising therapeutic modality. This guide provides a foundational framework for researchers and drug developers to effectively utilize and innovate upon AHPC-based VHL ligands in their quest for novel therapeutics.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. a2bchem.com [a2bchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

The Core Principles of VHL-Mediated Protein Degradation: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the von Hippel-Lindau (VHL) E3 ubiquitin ligase-mediated protein degradation pathway. We will delve into the molecular machinery, substrate recognition, and the ubiquitination process, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in academia and the pharmaceutical industry.

Introduction to the VHL E3 Ubiquitin Ligase Complex

The von Hippel-Lindau (VHL) protein is a crucial tumor suppressor that functions as the substrate recognition component of a multi-subunit E3 ubiquitin ligase complex.[1][2] This complex, often referred to as VCB-Cul2, plays a central role in cellular oxygen sensing by targeting specific proteins for proteasomal degradation.[3][4] Mutations or loss of VHL are hallmarks of VHL disease, a hereditary cancer syndrome, and are also frequently observed in sporadic clear cell renal cell carcinoma.[4][5]

The core VCB-Cul2 complex is comprised of:

-

VHL: The substrate receptor, responsible for recognizing and binding to target proteins.[1]

-

Elongin B and Elongin C: These proteins act as adaptors, linking VHL to the rest of the complex.[2][3]

-

Cullin-2 (Cul2): A scaffold protein that provides the structural backbone for the ligase.[2][3]

-

Rbx1 (RING-box protein 1): This protein contains a RING finger domain that recruits the E2 ubiquitin-conjugating enzyme.[3]

The Mechanism of VHL-Mediated Protein Degradation

The canonical and best-characterized substrate of the VHL E3 ligase is the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) transcription factor.[1][6] The degradation of HIF-α is tightly regulated by cellular oxygen levels in a multi-step process:

-

Prolyl Hydroxylation: Under normoxic (normal oxygen) conditions, specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[7][8] This post-translational modification is a critical step for VHL recognition.

-

Substrate Recognition and Binding: The hydroxylated proline residue creates a binding site for the β-domain of the VHL protein.[9][10] This interaction is highly specific and is the primary determinant for substrate recruitment.

-

Ubiquitination: Once bound, the VHL complex, through the activity of the associated E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes, catalyzes the attachment of a polyubiquitin (B1169507) chain to lysine (B10760008) residues on the HIF-α substrate.[11][12]

-

Proteasomal Degradation: The polyubiquitinated HIF-α is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein turnover.[7]

Under hypoxic (low oxygen) conditions, the PHD enzymes are inactive due to the lack of their co-substrate, molecular oxygen. Consequently, HIF-α is not hydroxylated, evades VHL recognition, and accumulates in the cell. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β (ARNT), and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival to adapt to the low oxygen environment.[5][13]

Signaling Pathway Diagram

References

- 1. Quantitative Proteomics Identifies the Myb-Binding Protein p160 as a Novel Target of the von Hippel-Lindau Tumor Suppressor | PLOS One [journals.plos.org]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. Proteomic dissection of the VHL interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lifesensors.com [lifesensors.com]

- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The VHL tumor suppressor and HIF: insights from genetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. docs.abcam.com [docs.abcam.com]

- 13. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Methodological Analysis of (S,R,S)-AHPC-Me-8-bromooctanoic acid: A Core Component in PROTAC-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and experimental protocols associated with (S,R,S)-AHPC-Me-8-bromooctanoic acid, a crucial E3 ligase ligand-linker conjugate. This molecule is integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically in the development of degraders targeting Cytochrome P450 1B1 (CYP1B1), such as the potent degrader PV2.[1][2] While specific, publicly available NMR and mass spectrometry (MS) data for the final this compound conjugate are limited, this guide compiles expected spectroscopic characteristics based on its constituent parts and outlines the standard methodologies for its analysis.

Data Presentation: Spectroscopic Signatures of Precursor Moieties

The complete spectroscopic data for this compound is typically found within the supplementary information of publications detailing the synthesis of the final PROTAC molecules it is used to create. For a comprehensive understanding, researchers are directed to the primary literature on the development of CYP1B1 degraders.[3][4]

Below are the expected and reported spectroscopic data for the key precursors of this compound: the VHL ligand (S,R,S)-AHPC-Me and the linker precursor 8-bromooctanoic acid.

Table 1: Expected Mass Spectrometry Data

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ |

| (S,R,S)-AHPC-Me | C₂₃H₃₂N₄O₃S | 444.59 | 445.2273 |

| 8-Bromooctanoic acid | C₈H₁₅BrO₂ | 223.11 | 223.0279 |

Table 2: Representative ¹H NMR Data for 8-Bromooctanoic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| 3.40 | t | 2H | -CH₂Br |

| 2.35 | t | 2H | -CH₂COOH |

| 1.85 | m | 2H | -CH₂CH₂Br |

| 1.2-1.6 | m | 8H | -(CH₂)₄- |

Note: NMR data can vary based on the solvent and instrument used.

Experimental Protocols

The characterization of this compound and the resulting PROTACs involves standard but rigorous analytical techniques to confirm identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the linker and the final PROTAC. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary. Proton decoupling is used to simplify the spectrum.

-

2D NMR: COSY, HSQC, and HMBC experiments are crucial for assigning specific proton and carbon signals, especially in the complex structure of the final PROTAC.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable.

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of formic acid or ammonium (B1175870) acetate (B1210297) may be added to promote ionization.

Instrumentation and Data Acquisition:

-

Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to obtain accurate mass measurements.

-

Data Analysis: The data is analyzed to find the peak corresponding to the protonated molecule [M+H]⁺ and to compare the measured mass with the theoretical mass.

Visualizations: Synthesis and Mechanism of Action

The following diagrams illustrate the synthesis of a PROTAC using this compound and the general mechanism of PROTAC-mediated protein degradation.

Caption: Synthetic workflow for a PROTAC utilizing this compound.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using (S,R,S)-AHPC-Me and 8-bromooctanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key moieties: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][3] This tripartite architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me, and an 8-bromooctanoic acid-derived linker. (S,R,S)-AHPC-Me is a potent and widely used VHL ligand in PROTAC design.[4][5] 8-bromooctanoic acid serves as a versatile alkyl linker, offering a flexible chain to optimally position the POI and VHL for efficient ternary complex formation.[6]

Signaling Pathway and Mechanism of Action

The fundamental mechanism of a VHL-recruiting PROTAC is to induce the proximity of the target protein to the VHL E3 ubiquitin ligase complex. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to a lysine (B10760008) residue on the surface of the target protein. A polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides. The PROTAC molecule, being a catalyst in this process, is then released to engage another target protein molecule.[1][2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Amide Synthesis [fishersci.co.uk]

Application Notes and Protocols for the Conjugation of a Target Protein Ligand to (S,R,S)-AHPC-Me-8-bromooctanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the conjugation of a target protein ligand to (S,R,S)-AHPC-Me-8-bromooctanoic acid, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase coupled to a linker with a reactive handle. This process results in the formation of a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.

PROTACs function by simultaneously binding to the POI and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The this compound provides the VHL-recruiting moiety and a flexible alkyl linker terminating in a reactive bromooctanoic acid group, which is amenable to conjugation with various nucleophilic functional groups present on a target protein ligand.

Principle of the Conjugation Reaction

The primary conjugation chemistry employed is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a nucleophilic functional group on the target protein ligand (e.g., a primary or secondary amine, a thiol, or a phenol) attacks the electrophilic carbon atom of the bromooctanoic acid linker, displacing the bromide leaving group. This results in the formation of a stable covalent bond, linking the VHL ligand to the target protein ligand.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VHL-mediated protein degradation pathway and the general experimental workflow for the synthesis and characterization of the PROTAC conjugate.

Caption: VHL-mediated ubiquitination and degradation pathway.

Caption: General experimental workflow for PROTAC synthesis.

Experimental Protocols

Materials and Reagents:

-

This compound

-

Target protein ligand with a nucleophilic handle (amine, thiol, or phenol)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Standard laboratory glassware and consumables

Protocol 1: Conjugation to an Amine-Containing Ligand

This protocol is suitable for target ligands containing a primary or secondary amine.

-

Reaction Setup:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing target protein ligand (1.0 equivalent) in anhydrous DMF or DMSO.

-

Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

-

Add the solution of this compound dropwise to the stirring solution of the target ligand.

-

-

Reaction Monitoring:

-